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Compound of Interest

Compound Name: Quinoline-2,6-diamine

Cat. No.: B1592693 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for quinoline-2,6-diamine,

a molecule of significant interest in medicinal chemistry and materials science. As experimental

spectra for this specific compound are not readily available in consolidated public databases,

this document serves as a predictive and interpretative guide. By leveraging established

principles of spectroscopy and analyzing empirical data from closely related analogues, such

as 2-aminoquinoline and 6-aminoquinoline, we can confidently predict and interpret the

spectral features of quinoline-2,6-diamine. This approach, rooted in foundational chemical

principles, offers a robust framework for the structural elucidation and characterization of this

and similar molecules.

Molecular Structure and its Spectroscopic
Implications
Quinoline-2,6-diamine possesses a rigid aromatic core with two amino substituents. These

electron-donating groups significantly influence the electronic environment of the quinoline ring

system, which is reflected in its spectroscopic signatures. The amino group at the 2-position,

being on the pyridine ring, and the amino group at the 6-position, on the benzene ring, exert

distinct electronic effects that are key to interpreting the molecule's spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution.[1] For quinoline-2,6-diamine, we will predict the ¹H and ¹³C NMR

spectra by considering the additive effects of the two amino groups on the quinoline framework.

Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of quinoline-2,6-diamine would

involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for compounds

with amine protons, as it allows for their observation.

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment, such as a standard PENDANT or

DEPT sequence, should be performed. A larger number of scans will be necessary due to

the lower natural abundance of the ¹³C isotope.

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments

like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum

Coherence) are invaluable in establishing proton-proton and proton-carbon correlations,

respectively.

Predicted ¹H NMR Spectrum
The presence of two electron-donating amino groups will cause a general upfield shift (to lower

ppm values) of the aromatic protons compared to unsubstituted quinoline. The predicted

chemical shifts are based on the analysis of related compounds.[2][3]
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Proton

Predicted Chemical

Shift (ppm) in

DMSO-d₆

Multiplicity
Coupling Constants

(Hz)

H-3 ~6.5 - 6.7 d J ≈ 8.5

H-4 ~7.6 - 7.8 d J ≈ 8.5

H-5 ~7.0 - 7.2 d J ≈ 2.5

H-7 ~7.2 - 7.4 dd J ≈ 9.0, 2.5

H-8 ~7.5 - 7.7 d J ≈ 9.0

2-NH₂ ~5.5 - 6.0 br s -

6-NH₂ ~5.0 - 5.5 br s -

Interpretation:

H-3 and H-4: The amino group at the 2-position will strongly shield the H-3 proton, causing a

significant upfield shift. H-4 will be less affected but still shifted upfield compared to quinoline.

H-5, H-7, and H-8: The amino group at the 6-position will most significantly shield the ortho

protons (H-5 and H-7), with a lesser effect on the para proton (H-8).

Amine Protons (NH₂): The chemical shifts of the amine protons are variable and depend on

concentration, temperature, and solvent. They typically appear as broad singlets.

Caption: Structure of Quinoline-2,6-diamine with proton numbering for NMR analysis.

Predicted ¹³C NMR Spectrum
The electron-donating amino groups will also cause a significant upfield shift for the carbon

atoms they are attached to (ipso carbons) and the ortho and para carbons.
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Carbon Predicted Chemical Shift (ppm) in DMSO-d₆

C-2 ~155 - 158

C-3 ~110 - 113

C-4 ~135 - 138

C-4a ~145 - 148

C-5 ~120 - 123

C-6 ~148 - 151

C-7 ~115 - 118

C-8 ~128 - 131

C-8a ~140 - 143

Interpretation:

C-2 and C-6: These carbons, directly attached to the nitrogen of the amino groups, will be

significantly deshielded due to the electronegativity of nitrogen but also shielded by

resonance effects. The net effect is a downfield shift compared to unsubstituted carbons in

the ring.

Ortho and Para Carbons: Carbons ortho and para to the amino groups (C-3, C-5, C-7, and

C-8a) will experience the strongest shielding effects and appear at higher fields.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule.[4]

For quinoline-2,6-diamine, the key features will be the N-H stretches of the amino groups and

the vibrations of the aromatic quinoline core.

Experimental Protocol for IR Data Acquisition
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a
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KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and

pressing it into a transparent disk.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and

automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity

3450 - 3300
N-H symmetric and

asymmetric stretching
Medium to Strong

3100 - 3000 Aromatic C-H stretching Medium to Weak

1650 - 1550
N-H scissoring and C=C/C=N

ring stretching
Strong

1500 - 1400 Aromatic ring stretching Medium to Strong

1350 - 1250 C-N stretching Medium

900 - 650 C-H out-of-plane bending Strong

Interpretation:

N-H Stretching: The most characteristic feature will be the pair of bands in the 3450-3300

cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary

amine groups.

Aromatic Vibrations: The complex pattern of bands in the 1650-1400 cm⁻¹ region is

characteristic of the quinoline aromatic system.

C-H Bending: The substitution pattern on the benzene ring can often be inferred from the C-

H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).

Click to download full resolution via product page
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Caption: A generalized workflow for the spectroscopic characterization of an organic

compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and insights into the

molecular structure.[5]

Experimental Protocol for MS Data Acquisition
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this

molecule, which is likely to be a solid at room temperature. Electron ionization (EI) can also

be used, which will induce more fragmentation.

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap analyzer, is recommended for accurate mass determination, which can confirm the

elemental composition.

Data Acquisition: The mass spectrum is acquired in positive ion mode, as the amino groups

are readily protonated.

Predicted Mass Spectrum
Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): The molecular formula of quinoline-
2,6-diamine is C₉H₉N₃. The calculated monoisotopic mass is 159.080 g/mol . In an ESI

spectrum, the base peak would be expected at m/z 160.087 ([M+H]⁺). In an EI spectrum, the

molecular ion peak would be at m/z 159.080.

Key Fragmentation Patterns: Under EI conditions, common fragmentation pathways for

quinolines involve the loss of HCN (27 Da) from the pyridine ring. The presence of the amino

groups may lead to additional fragmentation pathways.

Table of Predicted m/z Values:
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m/z Proposed Fragment Ionization Mode

160.087 [C₉H₉N₃ + H]⁺ ESI

159.080 [C₉H₉N₃]⁺˙ EI

142.063 [M - NH₃]⁺˙ EI

132.061 [M - HCN]⁺˙ EI

Click to download full resolution via product page

Caption: Predicted fragmentation pathways for quinoline-2,6-diamine in EI-MS.

Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of quinoline-
2,6-diamine. By understanding the fundamental principles of NMR, IR, and MS, and by

drawing logical inferences from the known spectral data of related aminoquinolines,

researchers can confidently identify and characterize this molecule. The protocols and

interpretations presented herein offer a solid foundation for the empirical analysis of quinoline-
2,6-diamine and its derivatives in a research and development setting.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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